

A Guide to the Spectroscopic Characterization of 4-(2-Naphthylamino)phenol

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Compound of Interest

Compound Name: 4-(2-Naphthylamino)phenol

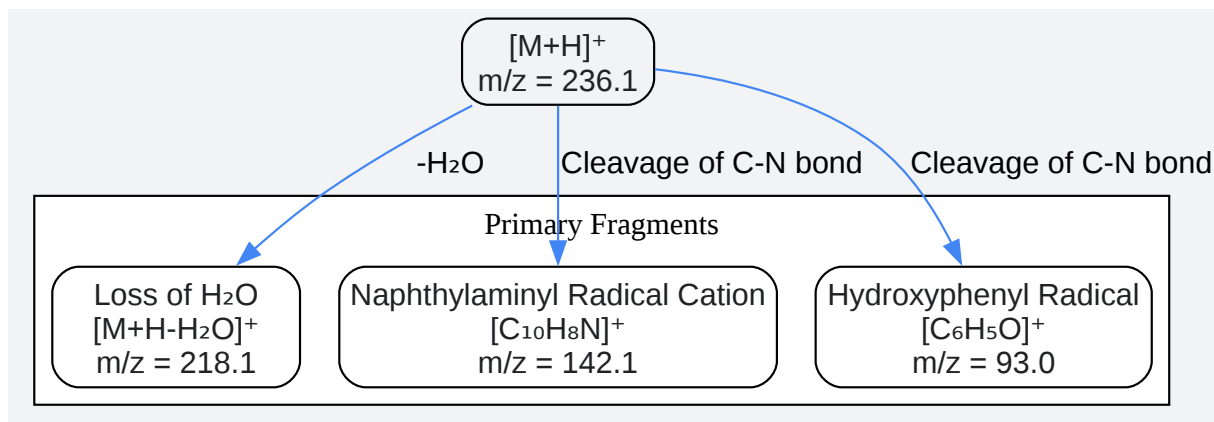
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Introduction: The Structural Significance of 4-(2-Naphthylamino)phenol

4-(2-Naphthylamino)phenol is an aromatic organic compound featuring a phenol ring linked to a naphthalene moiety via a secondary amine bridge. Its chemical structure, possessing both electron-donating hydroxyl and amino groups conjugated across an extensive π -system, makes it a subject of interest in materials science and medicinal chemistry, particularly for its potential antioxidant properties.^{[1][2][3]} The efficacy and safety of such a compound in any application, especially in drug development, are critically dependent on its absolute purity and confirmed structural identity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of **4-(2-Naphthylamino)phenol**. We will explore Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the causal-driven choices in experimental design, reflecting the logic of a senior scientist in a real-world laboratory setting.



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